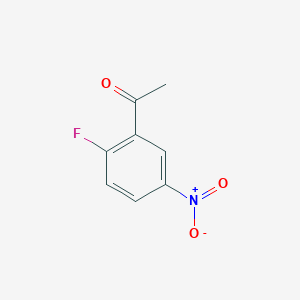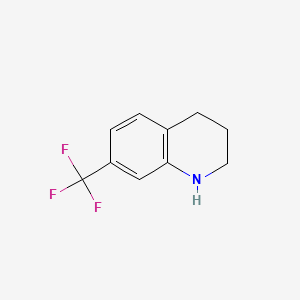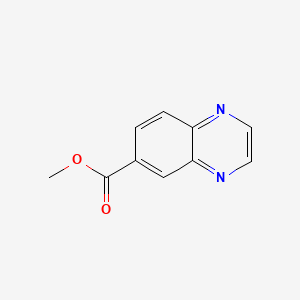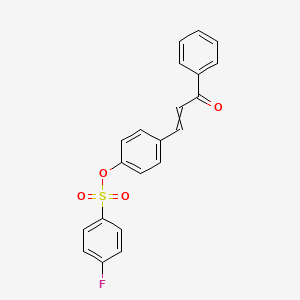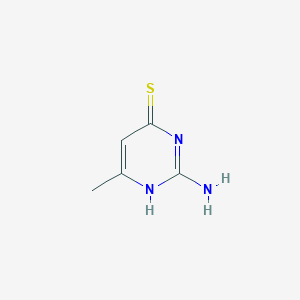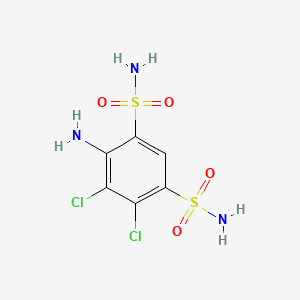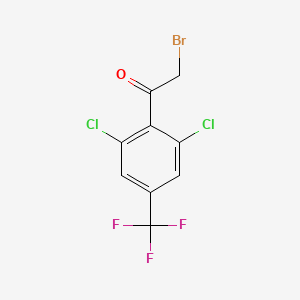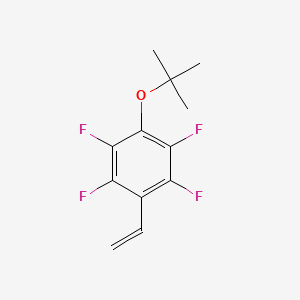
4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene is an organic compound that features a styrene backbone substituted with four fluorine atoms and a tert-butoxy group. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both electron-withdrawing fluorine atoms and the bulky tert-butoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene typically involves the introduction of the tert-butoxy group and the fluorine atoms onto a styrene backbone. One common method involves the reaction of a suitable styrene derivative with tert-butyl alcohol in the presence of a strong acid or base to introduce the tert-butoxy group. The fluorine atoms can be introduced through halogen exchange reactions using fluorinating agents such as potassium fluoride or cesium fluoride under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the tert-butoxy group.
Radical Reactions: The presence of the tert-butoxy group can facilitate radical reactions, such as polymerization.
Common Reagents and Conditions
Substitution: Reagents like potassium tert-butoxide or sodium hydride can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as tert-butyl hydroperoxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can produce oxides and reduction can yield deprotected styrene derivatives.
Applications De Recherche Scientifique
4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene has several applications in scientific research:
Biology: The compound can be used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Fluorinated derivatives of the compound are explored for their potential use in pharmaceuticals due to their enhanced metabolic stability.
Mécanisme D'action
The mechanism of action of 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene involves its interaction with molecular targets through its fluorine atoms and tert-butoxy group. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the compound, while the bulky tert-butoxy group can provide steric hindrance, affecting the compound’s interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium tert-butoxide: A strong, non-nucleophilic base used in various organic reactions.
Hexa(tert-butoxy)ditungsten(III): A coordination complex with unique reactivity due to the presence of tert-butoxy groups.
Nonafluoro-tert-butoxy compounds: Fluorinated ethers with similar fluorous properties.
Uniqueness
4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene is unique due to the combination of its styrene backbone, multiple fluorine atoms, and the tert-butoxy group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
1-ethenyl-2,3,5,6-tetrafluoro-4-[(2-methylpropan-2-yl)oxy]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4O/c1-5-6-7(13)9(15)11(10(16)8(6)14)17-12(2,3)4/h5H,1H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKPOBGCHDVVRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C(=C(C(=C1F)F)C=C)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382015 |
Source


|
| Record name | 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343305-41-9 |
Source


|
| Record name | 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
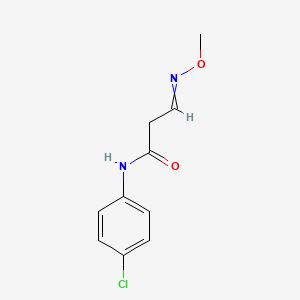
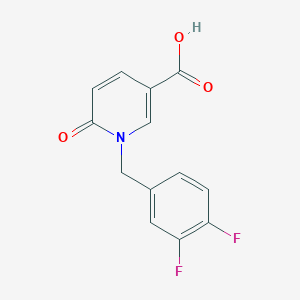
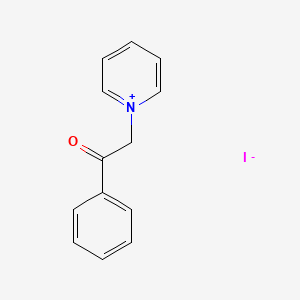
![ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B1303977.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)
